molecular formula C16H10BrN3O B502062 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile CAS No. 353262-89-2

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile

Cat. No.: B502062
CAS No.: 353262-89-2
M. Wt: 340.17g/mol
InChI Key: VADMXOZPLCPNDT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with 2-aminoindolizine-1-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile can be compared with other indolizine derivatives such as:

    3-Amino-2-(1H-pyrrol-2-yl)indolizine-1-carbonitrile: Known for its anticancer properties.

    N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives: Studied for their antiviral activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other similar compounds.

Properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h1-8H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADMXOZPLCPNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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